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Compound of Interest

Compound Name: 4,4-Diethoxybutan-1-ol

Cat. No.: B15324462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4,4-
diethoxybutan-1-ol (CAS No. 70216-75-0). Due to the limited availability of experimentally

derived spectra in public databases, this document focuses on predicted data for ¹H NMR, ¹³C

NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines

standardized experimental protocols for acquiring such data, offering a foundational framework

for researchers working with this and similar molecules.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4,4-diethoxybutan-1-ol. These

predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for 4,4-
Diethoxybutan-1-ol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H H-1

~3.49 Quartet 4H H-5, H-5'

~4.51 Triplet 1H H-4

~1.65 Multiplet 2H H-2

~1.57 Multiplet 2H H-3

~1.20 Triplet 6H H-6, H-6'

(variable) Singlet 1H OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4,4-
Diethoxybutan-1-ol

Chemical Shift (ppm) Assignment

~102.5 C-4

~62.7 C-1

~60.8 C-5, C-5'

~32.4 C-3

~29.9 C-2

~15.3 C-6, C-6'

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands for 4,4-
Diethoxybutan-1-ol
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3600-3200 Strong, Broad O-H Stretching

2975-2850 Strong C-H Stretching (sp³)

1120-1050 Strong C-O Stretching (Acetal)

1080-1030 Strong C-O Stretching (Alcohol)

Table 4: Predicted Mass Spectrometry Fragmentation for
4,4-Diethoxybutan-1-ol

m/z Proposed Fragment

161 [M-H]⁺

117 [M - OC₂H₅]⁺

103 [CH(OC₂H₅)₂]⁺

75 [CH(OH)OC₂H₅]⁺

47 [C₂H₅OH + H]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR, IR, and

Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4,4-diethoxybutan-1-ol in 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0

ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15324462?utm_src=pdf-body
https://www.benchchem.com/product/b15324462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15324462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to

achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-90° pulse angle, a spectral width of 200-220 ppm, a

longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans

compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical

shifts using the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4,4-diethoxybutan-1-ol, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (salt plates or clean ATR

crystal).

Place the prepared sample in the instrument's sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, this can be done via direct infusion or through a gas

chromatography (GC) system for separation from any impurities.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for generating fragment ions and providing structural information.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z

ratio. The molecular ion peak (if observed) provides the molecular weight, and the

fragmentation pattern offers insights into the molecule's structure.

Visualization of Spectral-Structural Correlation
The following diagram illustrates the relationship between the structure of 4,4-diethoxybutan-
1-ol and its characteristic spectral data.
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Figure 1: Structural and Spectral Data Correlation for 4,4-Diethoxybutan-1-ol
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Caption: Structural and spectral data relationships.

To cite this document: BenchChem. [Spectral Data Analysis of 4,4-Diethoxybutan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15324462#4-4-diethoxybutan-1-ol-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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